molecular formula C23H18Cl2N4O3 B2518535 1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxamide CAS No. 339015-16-6

1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B2518535
CAS No.: 339015-16-6
M. Wt: 469.32
InChI Key: GKMNCXBQCWPDGV-UHFFFAOYSA-N
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Description

1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxamide is a useful research compound. Its molecular formula is C23H18Cl2N4O3 and its molecular weight is 469.32. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Triazoles, including compounds like 1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxamide, have been studied for their synthesis and chemical properties. Research indicates that such compounds can be synthesized from 1,2,3-triazoles, exploring various derivatives and their formation processes (Albert & Taguchi, 1972).

Antimicrobial Activities

  • The antimicrobial properties of 1,2,4-triazole derivatives have been a significant area of research. Studies have shown that novel derivatives can exhibit antimicrobial activities, suggesting potential applications in fighting various microorganisms (Bektaş et al., 2007).

Structure Determination and Analysis

  • The determination and analysis of the molecular structure of triazole derivatives are crucial for understanding their properties and potential applications. Research has been conducted on the structure determination of triazole derivatives using techniques like NMR spectroscopy and X-ray diffraction (Kariuki et al., 2022).

Antiepileptic Applications

  • Research into the synthesis of antiepileptic drugs, such as rufinamide, involves the use of triazole derivatives. These studies contribute to the development of new methodologies for synthesizing antiepileptic drugs (Bonacorso et al., 2015).

Antioxidant Activity

  • The antioxidant activities of triazole derivatives are being explored, indicating the potential for these compounds in various therapeutic applications (Gilava et al., 2020).

Anti-Inflammatory Applications

  • Some triazole derivatives have shown remarkable anti-inflammatory activity, indicating their potential use in the development of new anti-inflammatory drugs (Abdel‐Aziz et al., 2014).

Synthesis of Dendrimers

  • The synthesis of 1,2,4-triazole dendrimers has been investigated, suggesting the use of these compounds in applications where the large number of heteroatoms can be exploited, or in conditions requiring better resistance (Maes et al., 2006).

Molecular Docking Studies for Cancer Inhibition

  • Molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole have been conducted to understand their mechanism as EGFR inhibitors, providing insights into potential anti-cancer properties (Karayel, 2021).

Crystal Structure and Surface Analysis

  • Studies on the crystal structure and surface analysis of triazole derivatives provide valuable insights into their molecular interactions and properties, which can be crucial for drug design and other applications (Pokhodylo et al., 2020).

Properties

IUPAC Name

1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N4O3/c1-14-26-22(28-29(14)20-13-21(31-2)19(25)12-18(20)24)23(30)27-15-8-10-17(11-9-15)32-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMNCXBQCWPDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC(=C(C=C2Cl)Cl)OC)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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